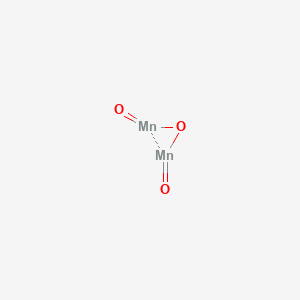

Manganese(III) oxide

説明

特性

CAS番号 |

1317-34-6 |

|---|---|

分子式 |

Mn2O3 |

分子量 |

157.874 g/mol |

IUPAC名 |

manganese(3+);oxygen(2-) |

InChI |

InChI=1S/2Mn.3O/q2*+3;3*-2 |

InChIキー |

TYTHZVVGVFAQHF-UHFFFAOYSA-N |

SMILES |

O=[Mn]O[Mn]=O |

異性体SMILES |

O=[Mn]O[Mn]=O |

正規SMILES |

[O-2].[O-2].[O-2].[Mn+3].[Mn+3] |

他のCAS番号 |

1317-34-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Manganese(III) Oxide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of manganese(III) oxide (Mn₂O₃), a compound of significant interest in catalysis, energy storage, and materials science. This document delves into the structural intricacies of its various polymorphs, outlines detailed experimental protocols for their synthesis and characterization, and presents key crystallographic data in a structured format for comparative analysis.

Introduction to the Polymorphs of this compound

This compound is a fascinating transition metal oxide that does not adopt the common corundum structure typical for many M₂O₃ oxides. Instead, it exhibits a rich polymorphism, with the most common forms being α-Mn₂O₃ and γ-Mn₂O₃.[1] Other phases, such as the high-pressure perovskite-type and the ilmenite-type ε-Mn₂O₃, have also been synthesized and characterized, revealing the diverse structural landscape of this compound.[2][3]

The α-Mn₂O₃ phase is perhaps the most studied. It naturally occurs as the mineral bixbyite and possesses a cubic crystal structure.[1] However, pure α-Mn₂O₃ can exhibit a subtle orthorhombic distortion at lower temperatures due to Jahn-Teller effects, which transitions to a cubic phase at higher temperatures.[4] The γ-Mn₂O₃ polymorph has a structure related to spinel (Mn₃O₄).[1] The ε-Mn₂O₃ phase, synthesized under high-pressure and high-temperature conditions, adopts an ilmenite-type rhombohedral structure.[2]

Crystallographic Data of this compound Polymorphs

The structural diversity of Mn₂O₃ is best understood through a detailed examination of its crystallographic parameters. The following tables summarize the key structural information for the primary polymorphs of this compound, derived from X-ray and neutron diffraction studies.

α-Manganese(III) Oxide (Bixbyite Structure)

The α-polymorph of Mn₂O₃ undergoes a temperature-dependent phase transition from an orthorhombic to a cubic crystal system.[4]

Table 1: Crystallographic Data for Orthorhombic α-Mn₂O₃

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbca (No. 61) | [5] |

| Lattice Parameters | a = 9.60 Å | [5] |

| b = 9.62 Å | [5] | |

| c = 9.62 Å | [5] | |

| Unit Cell Volume | 888.44 ų | [5] |

Table 2: Crystallographic Data for Cubic α-Mn₂O₃ (Bixbyite)

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][6] |

| Space Group | Ia-3 (No. 206) | [1][6] |

| Lattice Parameter | a = 9.411 Å | [6] |

| Unit Cell Volume | 833.50 ų | [6] |

γ-Manganese(III) Oxide

The γ-phase of Mn₂O₃ is structurally related to the spinel lattice of Mn₃O₄.

Table 3: Crystallographic Data for γ-Mn₂O₃

| Parameter | Value | Reference |

| Crystal System | Tetragonal (Spinel-related) | [1] |

| Space Group | I4₁/amd (No. 141) (for the related Mn₃O₄) | [1] |

| Lattice Parameters | Data for the specific γ-Mn₂O₃ phase can be derived from detailed structural analysis. |

ε-Manganese(III) Oxide (Ilmenite-type)

Synthesized under high-pressure conditions, ε-Mn₂O₃ presents a rhombohedral structure.[2]

Table 4: Crystallographic Data for ε-Mn₂O₃

| Parameter | Value | Reference |

| Crystal System | Rhombohedral (Trigonal) | [2] |

| Space Group | R-3 (No. 148) | [2] |

| Lattice Parameters | a = 5.0148 Å | [2] |

| c = 14.1141 Å | [2] | |

| Unit Cell Volume | 307.39 ų | [2] |

Experimental Protocols for Synthesis and Characterization

The synthesis and subsequent structural analysis of Mn₂O₃ polymorphs require precise experimental control. Below are detailed methodologies for common synthesis routes and characterization techniques.

Synthesis of α-Mn₂O₃ Nanoparticles via Co-Precipitation

This method is widely used for its simplicity and scalability.[7]

Materials:

-

Manganese chloride (MnCl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Double distilled water

Procedure:

-

Prepare an aqueous solution of manganese chloride.

-

Slowly add a solution of NaOH dropwise to the manganese chloride solution under constant stirring. A precipitate will form.

-

Maintain the reaction at a controlled pH, typically around 10.

-

The resulting powder is filtered, washed thoroughly with double distilled water to remove impurities, and dried in an oven overnight.

-

To obtain the crystalline α-Mn₂O₃ phase, the dried powder is annealed in a muffle furnace at 500 °C for 2 hours in air.[7]

Hydrothermal Synthesis of Mn₂O₃ Nanostructures

Hydrothermal synthesis allows for the formation of well-defined crystalline structures.[8]

Materials:

-

Manganese acetate (B1210297)

-

Citric acid

-

Sodium hydroxide

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve manganese acetate and citric acid in deionized water.

-

Add a sodium hydroxide solution to the mixture to initiate precipitation.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and maintain it at 150 °C for 3 hours.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the product several times with deionized water and ethanol.

-

Dry the collected powder in an oven overnight at 80 °C.

-

Finally, calcine the powder at 500 °C for 1 hour to yield mesoporous Mn₂O₃ nanoparticles.[8]

Structural Characterization by X-ray and Neutron Diffraction

3.3.1. Powder X-ray Diffraction (XRD) and Rietveld Refinement

Powder XRD is the primary technique for identifying the crystalline phases and determining the lattice parameters of Mn₂O₃. For a detailed structural analysis, Rietveld refinement is employed.[3][9]

Experimental Setup and Data Collection:

-

Instrument: A laboratory powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.[10]

-

Sample Preparation: A small amount of the synthesized Mn₂O₃ powder is gently pressed into a sample holder to ensure a flat surface.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02°.[10]

Rietveld Refinement Protocol: Rietveld refinement is a powerful method that fits a calculated diffraction profile to the experimental data, allowing for the refinement of structural parameters.[9]

-

Initial Model: Start with an initial structural model for the suspected Mn₂O₃ phase (e.g., cubic bixbyite from the Crystallography Open Database). This includes the space group, approximate lattice parameters, and atomic positions.

-

Background Subtraction: Model and subtract the background from the experimental data.

-

Refinement of Instrumental and Profile Parameters: Refine the scale factor, zero-point error, and peak shape parameters (e.g., using a pseudo-Voigt function to model the peak shapes).

-

Refinement of Structural Parameters: Sequentially refine the lattice parameters, atomic coordinates, and isotropic displacement parameters.

-

Goodness-of-Fit: Monitor the refinement progress using goodness-of-fit indicators such as Rwp (weighted profile R-factor) and χ² (chi-squared). A successful refinement will result in a good visual fit between the observed and calculated patterns and low R-values.

3.3.2. Neutron Powder Diffraction

Neutron diffraction is particularly valuable for determining the precise positions of light atoms like oxygen and for studying the magnetic structure of materials.[11][12]

Experimental Setup:

-

Neutron Source: Experiments are conducted at a dedicated neutron scattering facility, which can be a nuclear reactor or a spallation source.[11]

-

Instrument: A high-resolution powder diffractometer is used.

-

Sample Preparation: The Mn₂O₃ powder is loaded into a vanadium sample can, as vanadium has a very low coherent scattering cross-section for neutrons.[13]

-

Data Collection: Data is collected at various temperatures, especially when studying magnetic ordering or phase transitions.[13]

Data Analysis: The collected neutron diffraction data is also analyzed using the Rietveld refinement method, similar to XRD data. The refinement can provide more accurate atomic positions and thermal parameters, and critically, can be used to determine the magnetic structure by fitting the magnetic Bragg peaks.[12]

Visualizing Experimental and Logical Workflows

To further elucidate the process of this compound analysis, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the relationship between different synthesis parameters and the resulting polymorphs.

Conclusion

The crystal structure of this compound is multifaceted, with several known polymorphs that can be selectively synthesized through careful control of experimental conditions. The α-bixbyite structure, with its temperature-dependent orthorhombic-to-cubic phase transition, and the high-pressure ilmenite-type ε-phase, highlight the structural flexibility of this oxide. Detailed structural analysis, primarily through powder X-ray and neutron diffraction coupled with Rietveld refinement, is crucial for a comprehensive understanding of the structure-property relationships in Mn₂O₃. The experimental protocols and consolidated data presented in this guide serve as a valuable resource for researchers working on the synthesis, characterization, and application of this important material.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. researchgate.net [researchgate.net]

- 4. Temperature-dependent electronic structure of bixbyite α-Mn2O3 and the importance of a subtle structural change on oxygen electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. Structural, Optical and Room Temperature Magnetic Study of Mn2O3 Nanoparticles [scirp.org]

- 11. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 12. cds.dl.ac.uk [cds.dl.ac.uk]

- 13. tsapps.nist.gov [tsapps.nist.gov]

In-Depth Technical Guide to the Electronic Properties of Mn₂O₃ Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Manganese (III) Oxide (Mn₂O₃) thin films. It details the synthesis methodologies, experimental protocols for characterization, and a summary of key electronic parameters. This document is intended to serve as a valuable resource for researchers and professionals working in materials science, semiconductor physics, and related fields.

Introduction to Mn₂O₃ Thin Films

Manganese (III) oxide (Mn₂O₃) is a p-type semiconductor material that has garnered significant interest due to its potential applications in various technological fields, including gas sensors, catalysis, magnetic storage devices, and electrochemical capacitors.[1] Its desirable properties include relatively high conductivity and thermodynamic stability.[1] The electronic properties of Mn₂O₃ thin films are highly dependent on the synthesis method and process parameters, such as temperature, precursor concentration, and doping. Understanding and controlling these properties are crucial for the development of advanced electronic and optoelectronic devices.

Synthesis of Mn₂O₃ Thin Films

Several techniques have been successfully employed for the deposition of Mn₂O₃ thin films. The choice of method influences the film's morphology, crystallinity, and consequently, its electronic characteristics.

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable method for depositing thin films. It involves spraying a solution containing a precursor onto a heated substrate.

Experimental Protocol: Spray Pyrolysis

-

Precursor Solution Preparation:

-

Dissolve 0.1 M of manganese acetate (B1210297) tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O) in deionized water to prepare the precursor solution.[1][2]

-

For doped films, appropriate amounts of dopant precursors (e.g., copper chloride for Cu doping) are added to the solution.[2]

-

Stir the solution using a magnetic stirrer to ensure a homogeneous mixture.[1][2]

-

-

Substrate Preparation:

-

Clean glass substrates ultrasonically in acetone, methanol, and deionized water.[1]

-

-

Deposition Process:

-

Post-Deposition Annealing (Optional):

-

Anneal the deposited films in air at a specific temperature (e.g., 400°C) for a set duration (e.g., 1 hour) to improve crystallinity and control stoichiometry.[1]

-

Experimental Workflow: Spray Pyrolysis

Caption: Workflow for Mn₂O₃ thin film synthesis via spray pyrolysis.

Sol-Gel Method

The sol-gel technique is a versatile wet-chemical method that allows for good control over the film's composition and microstructure.

Experimental Protocol: Sol-Gel Synthesis

-

Sol Preparation:

-

Dissolve manganese nitrate (B79036) (Mn(NO₃)₂·4H₂O) in a solvent like ethylene (B1197577) glycol.[3]

-

Heat the solution at a moderate temperature (e.g., 80°C) with continuous stirring until a thick gel is formed.[3]

-

-

Film Deposition (Spin Coating):

-

Dispense the gel onto a cleaned substrate.

-

Spin the substrate at a low speed (e.g., 500 rpm) to spread the gel, followed by a higher speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve the desired thickness.

-

Dry the coated substrate on a hotplate (e.g., at 250°C for 300 seconds).

-

Repeat the coating and drying steps to achieve the desired film thickness.

-

-

Sintering and Annealing:

-

Sinter the film at a higher temperature (e.g., 700°C) in a furnace for several hours to obtain the crystalline Mn₂O₃ phase.[3]

-

Experimental Workflow: Sol-Gel Synthesis

Caption: Workflow for Mn₂O₃ thin film synthesis via the sol-gel method.

Sputtering

Sputtering is a physical vapor deposition technique that involves ejecting atoms from a target material, which then deposit onto a substrate to form a thin film.

Experimental Protocol: RF Magnetron Sputtering

-

Target and Substrate Preparation:

-

Use a high-purity Mn₂O₃ sputtering target.

-

Clean the substrate (e.g., single-crystal YSZ) ultrasonically.

-

-

Deposition Chamber Setup:

-

Evacuate the chamber to a low base pressure.

-

Introduce a sputtering gas (e.g., Argon).

-

Pre-sputter the target to clean its surface.

-

-

Deposition Parameters:

-

Maintain a constant working pressure during deposition.

-

Apply RF power to the target.

-

Heat the substrate to the desired deposition temperature.

-

Control the deposition time to achieve the desired film thickness.

-

Characterization of Electronic Properties

Accurate characterization of the electronic properties is essential for evaluating the performance of Mn₂O₃ thin films in various applications.

Electrical Resistivity and Conductivity (Four-Point Probe Method)

The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate resistivity and conductivity.

Experimental Protocol: Four-Point Probe Measurement

-

Sample Preparation:

-

Ensure the Mn₂O₃ thin film is on a flat, insulating substrate.

-

-

Measurement Setup:

-

Use a four-point probe head with equally spaced, co-linear probes.

-

Connect the outer two probes to a constant current source and the inner two probes to a voltmeter.

-

-

Measurement Procedure:

-

Bring the probe tips into contact with the film surface.

-

Apply a known DC current (I) through the outer probes.

-

Measure the voltage drop (V) across the inner probes.

-

-

Calculation:

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).

-

Calculate the resistivity (ρ) using: ρ = Rs * t, where t is the film thickness.

-

The conductivity (σ) is the reciprocal of resistivity: σ = 1/ρ.

-

Experimental Workflow: Four-Point Probe Measurement

Caption: Workflow for measuring electrical resistivity and conductivity.

Carrier Type, Concentration, and Mobility (Hall Effect Measurement)

Hall effect measurements are used to determine the type of majority charge carriers (p-type or n-type), their concentration, and their mobility.

Experimental Protocol: Hall Effect Measurement

-

Sample Preparation:

-

Prepare a square-shaped sample of the Mn₂O₃ thin film.

-

Make four electrical contacts at the corners of the sample.

-

-

Measurement Setup:

-

Place the sample in a uniform magnetic field (B) perpendicular to the film surface.

-

Connect two opposite contacts to a constant current source (I) and the other two contacts to a voltmeter to measure the Hall voltage (Vн).

-

-

Measurement Procedure:

-

Apply a constant current through the sample.

-

Measure the Hall voltage with the magnetic field on.

-

Reverse the direction of the magnetic field and measure the Hall voltage again to eliminate thermoelectric effects.

-

-

Calculation:

-

Calculate the Hall coefficient (Rн) using: Rн = (Vн * t) / (I * B), where t is the film thickness.

-

The sign of Rн determines the carrier type (positive for holes, negative for electrons).

-

Calculate the carrier concentration (p for holes) using: p = 1 / (q * Rн), where q is the elementary charge.

-

Calculate the Hall mobility (μн) using: μн = Rн / ρ, where ρ is the resistivity obtained from the four-point probe measurement.

-

Experimental Workflow: Hall Effect Measurement

Caption: Workflow for determining carrier properties via Hall effect.

Optical Band Gap (UV-Vis Spectroscopy)

UV-Vis spectroscopy is used to measure the optical absorbance and transmittance of the thin film, from which the optical band gap can be determined.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Ensure the Mn₂O₃ thin film is deposited on a transparent substrate (e.g., glass or quartz).

-

-

Measurement Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place a reference substrate in the reference beam path.

-

-

Measurement Procedure:

-

Scan the sample over a wavelength range (e.g., 300-900 nm).[1]

-

Record the absorbance (A) or transmittance (T) spectrum.

-

-

Calculation (Tauc Plot Method):

-

Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t): α = 2.303 * A / t.

-

Calculate the photon energy (hν) for each wavelength (λ): hν (eV) = 1240 / λ (nm).

-

Plot (αhν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap).

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0). The intercept gives the optical band gap energy (Eg).

-

Experimental Workflow: UV-Vis Spectroscopy for Band Gap

Caption: Workflow for determining the optical band gap.

Summary of Electronic Properties

The electronic properties of Mn₂O₃ thin films are summarized in the tables below. These values are influenced by the synthesis method and processing conditions.

Table 1: Optical Band Gap of Mn₂O₃ Thin Films

| Synthesis Method | Dopant | Annealing Temperature (°C) | Optical Band Gap (eV) | Reference |

| Spray Pyrolysis | None | As-deposited | 2.05 | [1] |

| Spray Pyrolysis | None | 400 | 1.85 | [1] |

| Spray Pyrolysis | - | < 450 | 1.4 | [4] |

| Spray Pyrolysis | - | - | 2.12 | [4][5] |

| Sol-Gel | None | 500 | 1.42 | [6] |

Table 2: Electrical Properties of Mn₂O₃ Thin Films

| Synthesis Method | Dopant (at.%) | Resistivity (ρ) (Ω·cm) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/V·s) | Carrier Type | Reference |

| Spray Pyrolysis | None | - | - | - | p-type | [2] |

| Spray Pyrolysis | Cu (3%) | - | - | - | p-type | [2] |

| Spray Pyrolysis | Cu (5%) | - | - | - | p-type | [2] |

| Spray Pyrolysis | Cu (7%) | - | - | - | p-type | [2] |

| Spray Pyrolysis | - | ~10⁷ | ~1.1 x 10¹² | - | n-type* | [5] |

*Note: While most studies report p-type conductivity for Mn₂O₃, one study reported n-type behavior for films produced by spray pyrolysis.[5] This highlights the sensitivity of electronic properties to synthesis conditions.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of Mn₂O₃ thin films, covering their synthesis, characterization, and key quantitative data. The presented experimental protocols and workflows offer a practical guide for researchers in the field. The electronic properties of Mn₂O₃ are highly tunable through the choice of synthesis method and parameters such as doping and annealing, making it a versatile material for a range of electronic and optoelectronic applications. Further research into controlling and optimizing these properties will be crucial for the advancement of Mn₂O₃-based technologies.

References

- 1. ijsr.net [ijsr.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Structure-Dependent Electrical, Optical and Magnetic Properties of Mn-Doped BiFeO3 Thin Films Prepared by the Sol-Gel Process | Li | Journal of Materials Science Research | CCSE [ccsenet.org]

- 4. researchgate.net [researchgate.net]

- 5. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 6. researchgate.net [researchgate.net]

Magnetic Susceptibility of Manganese(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic susceptibility of manganese(III) oxide (Mn₂O₃). The document details the intrinsic magnetic properties of its various polymorphs, presents quantitative magnetic susceptibility data, and offers detailed experimental protocols for its measurement. This guide is intended to be a valuable resource for researchers and professionals in materials science, chemistry, and drug development who are working with or interested in the magnetic characteristics of this compound.

Introduction to the Magnetic Properties of this compound

This compound (Mn₂O₃) is a transition metal oxide that exists in several crystalline forms, each exhibiting distinct magnetic properties. The magnetic behavior of Mn₂O₃ is primarily dictated by the presence of Mn³⁺ ions, which have a d⁴ electron configuration. The arrangement of these electron spins and the interactions between them give rise to different types of magnetic ordering.

The most common polymorph, α-Mn₂O₃ , possesses a cubic bixbyite crystal structure and undergoes an antiferromagnetic transition at a Néel temperature (Tₙ) of approximately 80 K.[1][2] Below this temperature, the magnetic moments of adjacent Mn³⁺ ions align in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field. Another form, γ-Mn₂O₃ , has a structure related to spinel and is ferrimagnetic with a Néel temperature of 39 K.[1] A high-pressure polymorph, ε-Mn₂O₃ , adopts an ilmenite (B1198559) structure and is antiferromagnetic with a much higher Néel temperature of 210 K.[1]

The magnetic properties of Mn₂O₃, particularly in its nanoparticle form, are of significant interest for applications in catalysis, magnetic storage media, and as a contrast agent in magnetic resonance imaging (MRI). The magnetic susceptibility, a measure of how much a material becomes magnetized in an applied magnetic field, is a key parameter for characterizing these properties.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of this compound can be expressed in various forms, including mass susceptibility (χg), molar susceptibility (χm), and the effective magnetic moment (μeff). These values are highly dependent on the crystalline phase, particle size, temperature, and the strength of the applied magnetic field.

| Polymorph/Form | Measurement Technique | Temperature (K) | Magnetic Field (Oe) | Mass Susceptibility (χg) (emu/g) | Molar Susceptibility (χm) (cm³/mol) | Effective Magnetic Moment (μeff) (μB) | Reference |

| α-Mn₂O₃ (bulk) | Not Specified | ~298 | Not Specified | Not Specified | Not Specified | ~4.9 | [3] |

| α-Mn₂O₃ (nanoparticles) | VSM | Room Temp | -20,000 to 20,000 | Saturation Magnetization (Ms) = 2.642 | Not Applicable | Not Applicable | [4][5][6] |

| Perovskite-type Mn₂O₃ | DC SQUID | Paramagnetic Region | 500 | Not Directly Stated | Follows Curie-Weiss Law | Not Specified | [1] |

Note: The effective magnetic moment for a high-spin Mn³⁺ ion (d⁴, S=2) is theoretically expected to be around 4.9 μB. Experimental values can deviate from this due to factors like spin-orbit coupling and magnetic exchange interactions. For antiferromagnetic materials like α-Mn₂O₃, the concept of a simple effective magnetic moment is most applicable in the paramagnetic state (above the Néel temperature). Below the Néel temperature, the magnetic behavior is more complex. The saturation magnetization observed in nanoparticles is often attributed to uncompensated surface spins in the antiferromagnetic core.

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic susceptibility of this compound can be determined using several experimental techniques. The choice of method depends on the nature of the sample (powder, bulk, solution), the required sensitivity, and the temperature range of interest.

Vibrating Sample Magnetometry (VSM)

VSM is a sensitive method for measuring the magnetic moment of a sample as a function of an applied magnetic field and temperature.

Methodology:

-

Sample Preparation: A known mass of the Mn₂O₃ powder is packed into a sample holder (e.g., a gelatin capsule or a specialized powder holder). The holder should be made of a material with a known, low magnetic background signal.

-

Mounting the Sample: The sample holder is attached to a sample rod which is then inserted into the VSM.

-

Centering the Sample: The sample is precisely positioned at the center of the detection coils to ensure maximum signal detection.

-

Measurement:

-

An external magnetic field is applied using an electromagnet.

-

The sample is vibrated at a constant frequency and amplitude.

-

The oscillating magnetic moment of the sample induces a voltage in a set of pickup coils.

-

This induced voltage is proportional to the magnetic moment of the sample.

-

The magnetic field is swept through a desired range (e.g., -20,000 Oe to 20,000 Oe) to obtain a hysteresis loop (M-H curve).

-

-

Data Analysis: From the M-H curve, parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined. For paramagnetic samples, the magnetic susceptibility can be calculated from the initial slope of the M vs. H curve.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments, making it ideal for weakly magnetic materials or samples with small mass.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the Mn₂O₃ powder is placed in a gelatin capsule or a straw, which is then mounted in a sample holder.

-

Installation: The sample holder is introduced into the SQUID magnetometer through a series of airlocks to maintain the cryogenic environment.

-

Centering: The sample is moved through the superconducting detection coils to find the position of maximum signal response.

-

Measurement:

-

A magnetic field is applied using a superconducting magnet.

-

The sample is moved through a set of superconducting pickup coils.

-

The change in magnetic flux due to the sample's magnetic moment is detected by the SQUID sensor.

-

Measurements can be performed as a function of temperature (M-T curve) or magnetic field (M-H curve). For temperature-dependent susceptibility, both zero-field-cooled (ZFC) and field-cooled (FC) protocols are often employed to probe for magnetic transitions.

-

-

Data Analysis: The raw data (voltage vs. position) is converted to magnetic moment. From this, the magnetic susceptibility can be calculated. The Néel temperature can be identified from the peak in the ZFC M-T curve.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for determining the magnetic susceptibility of solid powder samples.

Methodology:

-

Apparatus Setup: The setup consists of an analytical balance and a strong electromagnet.

-

Sample Preparation: A long, cylindrical tube (Gouy tube) is uniformly packed with the Mn₂O₃ powder to a specific height.

-

Measurement Procedure:

-

The Gouy tube is suspended from the balance so that its bottom end is in the region of the maximum and uniform magnetic field between the poles of the electromagnet, while the top end is in a region of negligible field.

-

The apparent mass of the sample is measured in the absence of the magnetic field (m_a).

-

The magnetic field is then applied, and the new apparent mass of the sample is measured (m_b).

-

-

Calculation: The change in mass (Δm = m_b - m_a) is used to calculate the volume susceptibility (κ) and subsequently the mass susceptibility (χg) and molar susceptibility (χm).

Evans NMR Method

The Evans method is a solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of paramagnetic substances.

Methodology:

-

Sample Preparation: Two solutions are prepared in a suitable deuterated solvent. One solution contains an inert reference compound (e.g., tetramethylsilane, TMS), and the second solution contains both the reference compound and a known concentration of the paramagnetic sample (Mn₂O₃, if soluble, or a soluble Mn(III) complex).

-

NMR Measurement: A coaxial NMR tube is used. The inner tube contains the solution with the paramagnetic sample and the reference, while the outer tube contains only the reference solution. The ¹H NMR spectrum is then acquired.

-

Data Analysis: The presence of the paramagnetic species causes a shift in the resonance frequency of the reference compound in the inner tube compared to the outer tube. This frequency shift (Δν) is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility (χm) can be calculated using the Evans equation. From χm, the effective magnetic moment (μeff) can be determined.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates a generalized workflow for characterizing the magnetic properties of a this compound sample.

Antiferromagnetic Ordering in α-Mn₂O₃

The crystal structure of α-Mn₂O₃ contains two crystallographically distinct Mn³⁺ sites. Below the Néel temperature, the magnetic moments of these ions order in a complex, non-collinear antiferromagnetic structure. A simplified representation of the antiferromagnetic concept is shown below, where adjacent spins align in an antiparallel manner.

Conclusion

The magnetic susceptibility of this compound is a multifaceted property that is highly dependent on its crystallographic form and microstructure. α-Mn₂O₃, the most common polymorph, is a classic example of an antiferromagnetic material. Understanding and accurately measuring the magnetic susceptibility of Mn₂O₃ is crucial for its application in various technological and biomedical fields. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to effectively characterize the magnetic properties of this important transition metal oxide.

References

A Technical Guide to the Thermal Decomposition of Manganese Precursors for Mn₂O₃ Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of manganese(III) oxide (Mn₂O₃) through the thermal decomposition of various manganese precursors. Mn₂O₃ is a crucial material in various fields, including catalysis, energy storage, and biomedical applications, making a thorough understanding of its synthesis paramount. This document outlines the core principles, experimental protocols, and quantitative data associated with the thermal decomposition of common manganese precursors, namely manganese carbonate (MnCO₃), manganese nitrate (B79036) (Mn(NO₃)₂), manganese acetate (B1210297) (Mn(CH₃COO)₂), and manganese acetylacetonate (B107027) (Mn(acac)₂).

Introduction to Thermal Decomposition for Mn₂O₃ Synthesis

Thermal decomposition is a widely employed, straightforward, and cost-effective method for the synthesis of metal oxides.[1] The process involves heating a precursor material to a temperature at which it chemically breaks down, yielding the desired metal oxide and volatile byproducts. The morphology, particle size, and purity of the final Mn₂O₃ product are highly dependent on the choice of precursor, decomposition temperature, heating rate, and the atmosphere in which the decomposition is carried out.[2] This guide will delve into the specifics of each of these parameters for different manganese precursors.

Data Presentation: Comparative Analysis of Manganese Precursors

The following table summarizes the key quantitative data associated with the thermal decomposition of various manganese precursors to Mn₂O₃. This allows for a direct comparison of the conditions required for each precursor and the characteristics of the resulting oxide.

| Precursor | Decomposition Temperature Range (°C) | Key Decomposition Steps & Intermediates | Atmosphere | Resulting Mn₂O₃ Characteristics |

| Manganese Carbonate (MnCO₃) | 350 - 620 | MnCO₃ → MnO₂ → Mn₂O₃ | Air | Nanowires (dia. ~130 nm)[3], microstructures[4] |

| Manganese Nitrate (Mn(NO₃)₂·4H₂O) | ~150 - 550 | Dehydration followed by decomposition to MnO₂ and then Mn₂O₃ | Air | Varies with conditions |

| Manganese Acetate (Mn(CH₃COO)₂)·4H₂O | ~80 - 600 | Dehydration followed by decomposition to MnO and subsequent oxidation to Mn₂O₃ | Air/Inert | Varies with conditions |

| **Manganese Acetylacetonate (Mn(acac)₂) ** | ~200 - 500+ | Decomposition of the organic ligand | Air/Inert | Nanoparticles[1] |

Experimental Protocols

This section provides detailed experimental methodologies for the thermal decomposition of each manganese precursor to synthesize Mn₂O₃.

Manganese Carbonate (MnCO₃)

This protocol is adapted from the synthesis of Mn₂O₃ nanowires.[3]

Precursor Preparation:

-

Dissolve 1.4 g of MnCl₂·4H₂O and 2.2 g of anhydrous Na₂CO₃ in 40 mL of distilled water separately.

-

Mix the two solutions while stirring to precipitate MnCO₃.

-

Filter the precipitate, wash it several times with distilled water, and dry at 60°C for 12 hours.

Thermal Decomposition:

-

Place the dried MnCO₃ powder in a porcelain boat.

-

Insert the boat into a tube furnace.

-

Heat the furnace in air to 620°C at a rate of approximately 35-40°C/min.[3]

-

Hold the temperature at 620°C for 6 hours.[3]

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting black powder is Mn₂O₃.

Manganese Nitrate (Mn(NO₃)₂·4H₂O)

This protocol is based on thermogravimetric analysis (TGA) data which indicates the decomposition pathway.[5]

Thermal Decomposition:

-

Place a known amount of Mn(NO₃)₂·4H₂O in a ceramic crucible.

-

Place the crucible in a programmable furnace.

-

Heat the furnace in an air atmosphere at a controlled rate (e.g., 10°C/min).

-

The TGA data shows dehydration occurs up to approximately 250°C, followed by decomposition to MnO₂.

-

Further heating to around 530-550°C results in the conversion of MnO₂ to Mn₂O₃.[5]

-

Hold the temperature at 550°C for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.

-

Cool the furnace to room temperature.

Manganese Acetate (Mn(CH₃COO)₂)·4H₂O

This protocol is derived from a conventional solid-state method.[6]

Thermal Decomposition:

-

Place manganese acetate tetrahydrate in a suitable crucible.

-

Position the crucible in a furnace with an air atmosphere.

-

Heat the furnace to 600°C.

-

Maintain the temperature at 600°C for 10 hours to ensure complete decomposition and oxidation to Mn₂O₃.[6]

-

Allow the furnace to cool to ambient temperature.

Manganese Acetylacetonate (Mn(acac)₂)

This protocol describes a general approach for the synthesis of manganese oxide nanoparticles, which can be tailored for Mn₂O₃.

Thermal Decomposition:

-

For the synthesis of Mn₂O₃ nanoparticles, a solid-state thermal decomposition approach can be employed.[1]

-

Place the Mn(acac)₂ precursor in a furnace.

-

Heat the furnace in an air atmosphere to 500°C.

-

Hold the temperature at 500°C for 3 hours.[1]

-

The resulting material will be Mn₂O₃ nanoparticles.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the thermal decomposition pathways and a general experimental workflow.

Caption: Thermal decomposition pathways of various manganese precursors to Mn₂O₃.

Caption: General experimental workflow for Mn₂O₃ synthesis via thermal decomposition.

Conclusion

The thermal decomposition of manganese precursors is a versatile and effective method for the synthesis of Mn₂O₃. The choice of precursor significantly influences the required decomposition conditions and the properties of the final material. Manganese carbonate and manganese acetylacetonate can be used to produce nanostructured Mn₂O₃ under specific conditions. Manganese nitrate and manganese acetate also serve as effective precursors, though the decomposition pathways involve intermediate manganese oxide species. For researchers and professionals in drug development and other scientific fields, a precise control over the synthesis parameters is crucial for obtaining Mn₂O₃ with desired characteristics for specific applications. The provided protocols and data serve as a foundational guide for the successful synthesis and characterization of this important manganese oxide.

References

Introduction to Manganese(III) Oxide Polymorphs

An In-depth Technical Guide to the Crystal Phases of α-Mn₂O₃ and γ-Mn₂O₃ for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the alpha (α) and gamma (γ) crystal phases of manganese(III) oxide (Mn₂O₃). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of these materials. This document covers their structural characteristics, synthesis protocols, and relevance in pharmaceutical and biomedical fields.

This compound, or manganese sesquioxide, is a thermally stable oxide of manganese that exists in different polymorphic forms, most notably the α-Mn₂O₃ and γ-Mn₂O₃ phases.[1] These polymorphs exhibit distinct physical and chemical properties due to their different crystal structures, which in turn influences their functionality in various applications. While α-Mn₂O₃ is the more common and stable form, γ-Mn₂O₃ presents unique characteristics owing to its metastable nature. Understanding the differences between these phases is crucial for their targeted synthesis and application in fields ranging from catalysis to biomedicine.

Crystal Structure and Properties

The fundamental differences between α-Mn₂O₃ and γ-Mn₂O₃ arise from their distinct crystallographic arrangements. α-Mn₂O₃ typically adopts a cubic bixbyite structure, although an orthorhombic phase is also known.[1] In contrast, γ-Mn₂O₃ possesses a structure related to the spinel group.[1] These structural variations lead to differences in their physical and chemical properties, which are summarized in the tables below.

Crystallographic Data

The crystallographic parameters of α-Mn₂O₃ and γ-Mn₂O₃ are detailed in Table 1. The bixbyite structure of α-Mn₂O₃ belongs to the cubic crystal system with the space group Ia-3.[2][3] The less common orthorhombic phase of α-Mn₂O₃ has a Pbca space group. γ-Mn₂O₃ is reported to have a spinel-related structure.

Table 1: Crystallographic Data for α-Mn₂O₃ and γ-Mn₂O₃.

| Property | α-Mn₂O₃ (cubic bixbyite) | α-Mn₂O₃ (orthorhombic) | γ-Mn₂O₃ (spinel-related) |

| Crystal System | Cubic | Orthorhombic | Tetragonal (distorted spinel) |

| Space Group | Ia-3 (No. 206)[1] | Pbca (No. 61)[1] | - |

| Lattice Parameters | a = 9.408 - 9.423 Å[3][4] | - | - |

| Mn-O Bond Distances | 1.91 - 2.25 Å (for distorted octahedra)[5] | - | - |

Physical and Chemical Properties

The differing crystal structures of the two polymorphs also influence their physical and chemical properties, such as density, band gap, and magnetic behavior. These properties are critical for determining the suitability of each phase for specific applications.

Table 2: Physical and Chemical Properties of α-Mn₂O₃ and γ-Mn₂O₃.

| Property | α-Mn₂O₃ | γ-Mn₂O₃ |

| Density | 4.50 g/cm³[1][6][7] | - |

| Appearance | Brown or black crystalline solid[1] | - |

| Band Gap | 1.24 - 2.17 eV (direct)[4][8][9] | - |

| Magnetic Properties | Antiferromagnetic, Néel temperature (Tₙ) = 80 K[1] | Ferrimagnetic, Tₙ = 39 K[1] |

| Thermal Stability | Decomposes to Mn₃O₄ at temperatures above 800 °C[1] | Transforms to α-Mn₂O₃ upon heating.[10] |

Synthesis Methodologies

The synthesis of phase-pure α-Mn₂O₃ and γ-Mn₂O₃ requires specific experimental conditions. The choice of precursors, temperature, and reaction environment are critical factors in determining the resulting crystal phase.

Synthesis of α-Mn₂O₃

α-Mn₂O₃ can be synthesized through various methods, including thermal decomposition, hydrothermal synthesis, and sol-gel methods.

3.1.1. Thermal Decomposition of Manganese Precursors

A common and straightforward method for preparing α-Mn₂O₃ is the thermal decomposition of manganese salts such as manganese carbonate (MnCO₃) or manganese nitrate (B79036) (Mn(NO₃)₂).

-

Experimental Protocol:

-

A manganese precursor, such as manganese(II) nitrate tetrahydrate, is heated in an electric furnace.

-

The temperature is gradually increased to 100°C to form a thick gel.

-

The gel is then further heated to form a fine powder.

-

The resulting powder is sintered at a temperature between 600-800°C in air for several hours to obtain crystalline α-Mn₂O₃.[11][12] Heating MnO₂ in air at temperatures below 800 °C also yields α-Mn₂O₃.[1]

-

3.1.2. Hydrothermal Synthesis

Hydrothermal methods allow for the synthesis of α-Mn₂O₃ with controlled morphology, such as nanorods.

-

Experimental Protocol:

-

Manganese carbonate (MnCO₃) precursors are first synthesized via a hydrothermal route.

-

The MnCO₃ precursor is then subjected to thermal treatment at 600°C for 1 hour to yield α-Mn₂O₃.

-

Synthesis of γ-Mn₂O₃

The synthesis of the metastable γ-phase is more challenging and typically involves carefully controlled oxidation or dehydration reactions at lower temperatures.

-

Experimental Protocol:

-

γ-Mn₂O₃ can be produced by the oxidation followed by dehydration of manganese(II) hydroxide (B78521) (Mn(OH)₂).[1]

-

Another route involves the dehydration of γ-MnO(OH).[10]

-

A specific method includes dissolving manganese sulfate (B86663) tetrahydrate in water, followed by the dropwise addition of a hydrogen peroxide solution and ammonia (B1221849) water to generate γ-MnO(OH). This precursor is then dehydrated to form γ-Mn₂O₃.[10]

-

Relevance to Drug Development and Pharmaceutical Sciences

Manganese oxides, in their various forms, have garnered significant interest in the biomedical and pharmaceutical fields. Their unique properties make them suitable for a range of applications from therapeutic agents to catalysts in the synthesis of pharmaceuticals.

Biomedical Applications

Manganese oxide nanoparticles have shown promise in cancer therapy. Their ability to alter the tumor microenvironment makes them candidates for enhancing the efficacy of treatments such as radiotherapy and chemotherapy. Furthermore, their magnetic properties are utilized in magnetic resonance imaging (MRI) as contrast agents for improved diagnosis.

Catalytic Applications in Pharmaceutical Synthesis

The catalytic activity of manganese oxides is of great importance in organic synthesis. α-Mn₂O₃ has been demonstrated as an effective catalyst for various oxidation reactions, including the selective oxidation of alcohols to aldehydes and the oxidation of benzene (B151609).[13][14] This is particularly relevant for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The catalytic performance is often linked to the specific crystal facet and surface properties of the Mn₂O₃ material.[15] While less studied, γ-Mn₂O₃ is also expected to exhibit catalytic activity, potentially offering different selectivity in certain reactions due to its distinct crystal structure.[16][17][18]

Visualizing Structures and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified representation of the α-Mn₂O₃ bixbyite crystal structure.

Caption: A flowchart illustrating the typical synthesis routes for α- and γ-Mn₂O₃.

Caption: A diagram showing the thermal phase transitions of Mn₂O₃ polymorphs.

Conclusion

The α and γ polymorphs of this compound represent two distinct crystalline forms with unique structural, physical, and chemical properties. While α-Mn₂O₃ is the more stable and well-characterized phase, the metastable γ-Mn₂O₃ offers potential for novel applications. For professionals in drug development and related scientific fields, a thorough understanding of these differences is essential for leveraging their properties in catalysis for pharmaceutical synthesis and in biomedical applications such as advanced cancer therapies and diagnostic imaging. The synthesis methodologies outlined provide a foundation for producing these materials with desired phase purity and morphology, paving the way for further research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mp-510604: Mn2O3 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 3. crystallography.net [crystallography.net]

- 4. scirp.org [scirp.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. chembk.com [chembk.com]

- 7. This compound 99.9 trace metals 1317-34-6 [sigmaaldrich.com]

- 8. Structural, Optical and Room Temperature Magnetic Study of Mn2O3 Nanoparticles [scirp.org]

- 9. amp.iaamonline.org [amp.iaamonline.org]

- 10. nanotrun.com [nanotrun.com]

- 11. Facile Synthesis and Electrochemical Studies of Mn2O3/Graphene Composite as an Electrode Material for Supercapacitor Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Catalytic oxidation of benzene using mesoporous alpha-Mn2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Iron, lanthanum and manganese oxides loaded on gamma-AI2O3 for selective catalytic reduction of NO with NH3 at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Band Gap and Optical Properties of Manganese (III) Oxide (Mn₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the band gap and optical properties of Manganese (III) Oxide (Mn₂O₃), a material of significant interest in various scientific and technological fields, including catalysis, energy storage, and biomedical applications. This document details the experimental and theoretical understanding of its electronic and optical characteristics, offering valuable data and methodologies for researchers.

Band Gap of Mn₂O₃

The band gap is a fundamental electronic property of a semiconductor, defining its optical and electrical characteristics. Mn₂O₃ is a semiconductor with a band gap that can be either direct or indirect, and its value is influenced by the material's crystal structure, particle size, and synthesis method.

Table 1: Reported Band Gap Values for Mn₂O₃

| Synthesis Method | Crystal Structure | Band Gap Type | Band Gap (eV) | Reference(s) |

| Co-precipitation | Cubic | Direct | 1.24 | [1] |

| Hydrothermal | Orthorhombic | Direct | 1.2 | [2] |

| Chemical Co-precipitation | Cubic | Direct | 1.8 | [3] |

| Chemical Co-precipitation | Orthorhombic | Direct | 2.17 | [3] |

| Chemical Spray Pyrolysis | Cubic | Direct | 2.8 (as-deposited), 2.4 (annealed) | [4] |

| Chemical Spray Pyrolysis | Cubic | Indirect | 2.4 (as-deposited), 2.2 (annealed) | [4] |

| Nebulized Spray Pyrolysis | Cubic | - | Not specified | [5] |

Note: The band gap values can vary depending on the specific experimental conditions and data analysis methods.

The determination of the band gap is typically performed using UV-Visible (UV-Vis) spectroscopy, and the nature of the band gap (direct or indirect) is elucidated through the analysis of a Tauc plot.[6][7][8][9] For a direct band gap, a plot of (αhν)² versus photon energy (hν) will show a linear region, while for an indirect band gap, a plot of (αhν)¹/² versus hν will be linear.[6][9] The band gap energy is then determined by extrapolating the linear portion of the curve to the energy axis.[1]

Optical Properties of Mn₂O₃

The interaction of Mn₂O₃ with light is described by its optical properties, including the absorption coefficient, refractive index, and extinction coefficient. These properties are crucial for applications in optoelectronic devices and photocatalysis.

Absorption Coefficient (α)

The absorption coefficient quantifies how much light is absorbed by the material at a particular wavelength. Mn₂O₃ exhibits strong absorption in the visible region of the electromagnetic spectrum.[1] The absorption coefficient can be calculated from the absorbance data obtained from UV-Vis spectroscopy using the Beer-Lambert law.[1]

Refractive Index (n) and Extinction Coefficient (k)

The refractive index (n) describes how light propagates through the material, while the extinction coefficient (k) is related to the absorption of light. These two parameters are collectively known as the complex refractive index. Spectroscopic ellipsometry is a powerful non-destructive technique used to determine the thickness and optical constants of thin films with high precision.[10]

Table 2: Experimentally Determined Optical Constants for Manganese Oxide Films

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Measurement Technique | Reference(s) |

| 587.6 | 2.4764 | 3.4476 | - | [11] |

| Visible Range | Varies with annealing | Varies with annealing | Chemical Spray Pyrolysis & UV-Vis | [4] |

| 1.51-4.17 eV | Varies with Mn content | Varies with Mn content | Spectroscopic Ellipsometry | [12] |

Note: The provided data for manganese in Table 2 is for the elemental form and serves as a reference. The optical constants of Mn₂O₃ will differ. The other entries indicate the variability of these constants with processing conditions and composition.

Experimental Protocols

Synthesis of Mn₂O₃ Nanoparticles

This method involves the precipitation of a manganese precursor from a solution.

Protocol:

-

Prepare an aqueous solution of a manganese salt, such as manganese sulfate (B86663) (MnSO₄).[4][13][14]

-

Slowly add a precipitating agent, like sodium hydroxide (B78521) (NaOH), dropwise while stirring vigorously.[4][13][14]

-

Maintain a constant temperature, for example, 60°C, during the precipitation process.[14]

-

After the precipitate forms, continue stirring for a set period, for instance, 2 hours.[15]

-

Separate the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol (B145695) to remove any impurities.[14]

-

Dry the precipitate in an oven at a temperature around 100°C.[14]

-

Finally, calcine the dried powder in a furnace at a higher temperature (e.g., 500°C) to obtain crystalline Mn₂O₃ nanoparticles.[14][16]

This technique utilizes high temperatures and pressures in an aqueous solution to synthesize crystalline materials.

Protocol:

-

Dissolve a manganese precursor, such as manganese acetate (B1210297) or potassium permanganate, in deionized water.[15][17]

-

In some cases, a reducing agent or a pH-adjusting agent like citric acid and NaOH may be added.[15]

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.[17]

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 150-180°C) for a designated period (e.g., 3-12 hours).[1][15][17]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.[17]

-

Wash the product thoroughly with deionized water and ethanol.[17]

-

Dry the final product in an oven, typically at around 80°C.[1]

Band Gap Determination using UV-Vis Spectroscopy and Tauc Plot

Protocol:

-

Sample Preparation: Disperse the synthesized Mn₂O₃ powder in a suitable solvent (e.g., ethanol) to form a stable suspension or prepare a thin film of the material on a transparent substrate.[1][3]

-

UV-Vis Measurement: Record the absorbance or transmittance spectrum of the sample over a wavelength range that covers the absorption edge of Mn₂O₃ (e.g., 200-800 nm) using a UV-Vis spectrophotometer.[1][18][19]

-

Data Conversion: Convert the wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).[16]

-

Absorption Coefficient Calculation: Calculate the absorption coefficient (α) from the absorbance (A) and the path length (l) or film thickness (t) using the relation: α = 2.303 * A / l (for solutions) or α = (1/t) * ln(1/T) (for films, where T is transmittance).[9]

-

Tauc Plot Construction: Plot (αhν)ⁿ versus hν, where n=2 for a direct band gap and n=1/2 for an indirect band gap.[6][8][9]

-

Band Gap Extrapolation: Identify the linear portion of the Tauc plot and extrapolate it to the energy axis (where (αhν)ⁿ = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).[1][6][7]

Spectroscopic Ellipsometry for Optical Constants

Protocol:

-

Sample Preparation: Prepare a thin, uniform film of Mn₂O₃ on a smooth, reflective substrate (e.g., silicon wafer).

-

Instrument Setup: Align the spectroscopic ellipsometer, which consists of a light source, polarizer, sample stage, rotating analyzer, and detector.[20]

-

Measurement: Measure the change in polarization of light (Ψ and Δ) upon reflection from the sample surface over a range of wavelengths and angles of incidence.[20]

-

Modeling: Develop an optical model that represents the sample structure (e.g., substrate/film/surface roughness). The optical properties of the film are typically described by a dispersion model (e.g., Lorentz oscillator model).[12]

-

Data Fitting: Fit the experimental Ψ and Δ data to the generated data from the optical model by varying the model parameters (e.g., film thickness, and parameters of the dispersion model).[21]

-

Extraction of Optical Constants: Once a good fit is achieved, the refractive index (n) and extinction coefficient (k) of the Mn₂O₃ film as a function of wavelength can be extracted from the best-fit dispersion model.[10]

Theoretical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic band structure and optical properties of materials from first principles. DFT calculations can provide theoretical values for the band gap and the frequency-dependent dielectric function, from which the refractive index and extinction coefficient can be derived.[22][23][24] These theoretical results can complement and help interpret experimental findings.

Conclusion

This technical guide has summarized the key aspects of the band gap and optical properties of Mn₂O₃. The provided data and detailed experimental protocols for synthesis and characterization serve as a valuable resource for researchers working with this versatile material. A thorough understanding of these fundamental properties is essential for the rational design and development of new technologies based on Mn₂O₃.

References

- 1. allanchem.com [allanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijirset.com [ijirset.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tauc plot - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. How To Measure Optical Properties Of Thin Films? Master Spectroscopic Ellipsometry For Precise Results - Kintek Solution [kindle-tech.com]

- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 12. Spectroscopic ellipsometry investigations of the optical properties of manganese doped bismuth vanadate thin films - Publications of the IAS Fellows [repository.ias.ac.in]

- 13. ijmst.co [ijmst.co]

- 14. ijnc.ir [ijnc.ir]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. tandfonline.com [tandfonline.com]

- 18. gtu-paper-solution.com [gtu-paper-solution.com]

- 19. physics.iisc.ac.in [physics.iisc.ac.in]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Frequency-dependent dielectric function of semiconductors with application to physisorption | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

manganese(III) oxide chemical formula and molar mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of manganese(III) oxide, a significant transition metal oxide with diverse applications in catalysis, energy storage, and sensing. This document details its fundamental chemical properties, presents structured data for key quantitative metrics, and outlines detailed experimental protocols for its synthesis.

Core Chemical Properties

This compound, also known as manganic oxide or sesquioxide, is an inorganic compound with the chemical formula Mn₂O₃.[1][2][3] It exists as a brown or black crystalline solid.[1] In nature, it can be found as the mineral bixbyite.[1] The compound is notable for its role in the production of ferrites and thermistors and is formed during the redox reaction within alkaline batteries.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | Mn₂O₃ |

| Molar Mass | 157.8743 g/mol [1][4][5] |

| Appearance | Brown or black crystalline solid[1] |

| Density | 4.50 g/cm³[1] |

| Melting Point | 888 °C (α-form); 940 °C (β-form, decomposes)[1] |

| Solubility in Water | 0.00504 g/100 mL (α-form); 0.01065 g/100 mL (β-form)[1] |

| Solubility in other solvents | Soluble in acids and ammonium (B1175870) chloride; Insoluble in ethanol (B145695) and acetone.[1][6][7] |

| Crystal Structure | Cubic (α-Mn₂O₃, bixbyite structure)[1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, each yielding products with potentially different morphologies and properties. Below are detailed methodologies for common synthesis routes.

Thermal Decomposition of Manganese(IV) Oxide (MnO₂)

This method produces α-Mn₂O₃ and is a straightforward approach for laboratory-scale synthesis.

Methodology:

-

Place a precisely weighed amount of pure manganese(IV) dioxide (MnO₂) powder into a ceramic crucible.

-

Heat the crucible in a furnace with an air atmosphere.

-

Raise the temperature to between 600 °C and 800 °C. Heating above 800 °C will result in the formation of Mn₃O₄.[1]

-

Maintain this temperature for several hours to ensure the complete conversion of MnO₂ to α-Mn₂O₃. A simple approach is to heat to a constant weight.[1]

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting reddish-brown or black powder is α-Mn₂O₃.

Hydrothermal Synthesis of Mn₂O₃ Rods

This method allows for the synthesis of structured Mn₂O₃ nanomaterials.

Methodology: [3]

-

In a beaker, dissolve 8 mmol of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) and 8 mmol of potassium permanganate (B83412) (KMnO₄) in 40 mL of deionized water with continuous stirring.

-

Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven. Heat it to and maintain it at 90°C for six hours.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the collected solid multiple times with distilled water and absolute ethanol to remove any unreacted precursors or byproducts.

-

Dry the washed product in an oven at 80°C.

-

To obtain crystalline Mn₂O₃ rods, calcinate the dried powder at 600°C for six hours in an air atmosphere.[3]

Sol-Gel Synthesis of Mn₂O₃ Nanoparticles

The sol-gel method is effective for producing nanoporous Mn₂O₃.

Methodology: [8]

-

Dissolve 25 grams of manganese nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O) in 100 mL of ethylene (B1197577) glycol in a beaker. Adjust the solvent volume as necessary to ensure complete dissolution.

-

Heat the solution to 80°C while stirring continuously. A thick gel will form.

-

Increase the temperature to 100°C. The gel will slowly burn and transform into a fine powder.

-

Collect the resulting powder and place it in a furnace for sintering.

-

Heat the powder to 700°C for 4 hours to complete the formation of crystalline Mn₂O₃.[8]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis of this compound.

Caption: Thermal decomposition workflow for α-Mn₂O₃ synthesis.

Caption: Experimental workflow for hydrothermal synthesis of Mn₂O₃.

References

- 1. nanotrun.com [nanotrun.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Characterization of Mn₂O₃ and Its Electrochemical Properties in Relation to Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Facile Synthesis and Electrochemical Studies of Mn2O3/Graphene Composite as an Electrode Material for Supercapacitor Application [frontiersin.org]

A Technical Guide to the Natural Occurrence of Manganese(III) Oxide as Bixbyite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence of manganese(III) oxide in the form of the mineral bixbyite. The following sections detail its geological formation, crystallographic and physicochemical properties, and the analytical methodologies used for its characterization.

Introduction to Bixbyite

Bixbyite is a manganese iron oxide mineral with the chemical formula (Mn,Fe)₂O₃.[1][2] The iron to manganese ratio can vary significantly, with some samples being nearly pure manganese oxide.[1] It is a relatively rare mineral, often sought after by collectors for its well-formed isometric crystals, which can exhibit cubic, octahedral, and dodecahedral forms.[3][4] The mineral is named after the American mineralogist Maynard Bixby, who discovered it in 1897.[1]

Geological Formation and Occurrence

Bixbyite is typically found in environments with high-temperature formation conditions.[5] It primarily occurs in two main geological settings:

-

Rhyolitic Volcanic Rocks: Bixbyite is famously found in lithophysal cavities within rhyolite, a type of volcanic rock.[1][6] These cavities are gas-filled pockets that form during the cooling of lava. The formation in this environment is often a result of pneumatolytic or hydrothermal processes, where hot gases and fluids deposit minerals.[1][4] In these settings, bixbyite is frequently associated with other minerals such as topaz, beryl, quartz, spessartine, hematite, and pseudobrookite.[1][3] The Thomas Range in Juab County, Utah, USA, is a classic locality for this type of bixbyite occurrence.[1][7]

-

Metamorphosed Manganese Ore Deposits: Bixbyite is also found in metamorphosed manganese-rich sedimentary or volcanic rocks.[6] The heat and pressure from metamorphism cause recrystallization and the formation of new minerals, including bixbyite. In these deposits, it is often associated with other manganese minerals like braunite and hausmannite.[1][3] Notable occurrences of this type are found in India and South Africa.[6][7]

Geographical Distribution:

Prominent localities for bixbyite include:

-

USA: Thomas Range, Juab County, Utah; Black Range, Sierra and Catron Counties, New Mexico; Saddle Mountain, Pinal County, Arizona.[8][9]

-

South Africa: Kalahari Desert.[7]

-

Other Locations: Argentina, Spain, Sweden, Germany, Namibia, and Zimbabwe.[1][7]

Physicochemical and Crystallographic Properties

Bixbyite possesses a range of distinct physical and chemical properties that aid in its identification. These are summarized in the tables below.

Physical Properties

| Property | Value |

| Color | Black[7] |

| Luster | Metallic[7] |

| Streak | Black[7] |

| Hardness (Mohs) | 6.0 - 6.5[1] |

| Density (g/cm³) | 4.9 - 5.0[3] |

| Cleavage | Indistinct/Imperfect on {111}[2][7] |

| Fracture | Uneven[3][7] |

| Tenacity | Brittle[7] |

| Magnetism | Non-magnetic[7] |

Chemical Properties

| Property | Value |

| Chemical Formula | (Mn,Fe)₂O₃[1] |

| Chemical Classification | Oxide[7] |

| Common Impurities | Al, Mg, Si, Ti[7] |

Crystallographic Properties

| Property | Value |

| Crystal System | Isometric[7] |

| Crystal Class | Diploidal (m3)[2] |

| Space Group | Ia3[2] |

| Unit Cell Parameter (a) | 9.411 Å[2] |

| Crystal Habit | Cubes, often with octahedral and dodecahedral modifications[3] |

| Twinning | Penetration twins on {111}[6] |

Experimental Protocols for Bixbyite Characterization

The identification and detailed characterization of bixbyite involve several analytical techniques. The primary methods are X-ray Diffraction (XRD) for structural analysis and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) for morphological and elemental analysis.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying crystalline materials by their unique diffraction patterns.

Methodology:

-

Sample Preparation:

-

A small, representative sample of the mineral is ground into a fine powder, typically to a particle size of less than 10 micrometers, to ensure a random orientation of the crystallites.[10]

-

The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface to minimize instrumental errors.

-

-

Instrument Settings (Illustrative Example):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage: 40 kV

-

Current: 30 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 1°/minute

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity versus 2θ) is processed to identify the peak positions and their relative intensities.

-

These data are then compared with a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of bixbyite.[11]

-

Software can also be used to perform Rietveld refinement to obtain detailed crystallographic information, such as lattice parameters.

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution images of the sample's surface morphology, while EDS allows for the determination of its elemental composition.

Methodology:

-

Sample Preparation:

-

For morphological analysis, a small fragment of the bixbyite crystal can be mounted on an aluminum stub using conductive carbon tape or epoxy.[7]

-

For compositional analysis and to ensure a flat surface, the sample is often embedded in an epoxy resin, and the surface is ground and polished to a mirror finish.[1]

-

The prepared sample is then coated with a thin layer of a conductive material, typically carbon or gold, to prevent charging under the electron beam.[7]

-

-

Instrument Settings (Illustrative Example):

-

Accelerating Voltage: 15-20 kV

-

Working Distance: 10-15 mm

-

Detector: Backscattered Electron (BSE) detector for compositional contrast and Secondary Electron (SE) detector for topography.

-

EDS Acquisition Time: 60-120 seconds per point or for mapping.

-

-

Data Analysis:

-

SEM imaging reveals the crystal habit, surface features, and any associated minerals.

-

The EDS detector collects the characteristic X-rays emitted from the sample, generating a spectrum with peaks corresponding to the elements present.

-

Software is used to identify the elements (qualitative analysis) and determine their relative concentrations (quantitative analysis).[12] This allows for the confirmation of manganese, iron, and oxygen as the major constituents of bixbyite and the detection of any impurities.

-

Visualizations

Geological Formation Pathway of Bixbyite in Rhyolite

Caption: Geological formation of bixbyite in rhyolitic cavities.

Experimental Workflow for Bixbyite Characterization

Caption: Workflow for the characterization of bixbyite.

References

- 1. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

- 2. Bixbyite - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. minsocam.org [minsocam.org]

- 6. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 7. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 10. icdd.com [icdd.com]

- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 12. How to Perform Elemental Analysis Using an EDS System [semtechsolutions.com]

The Solubility of Manganese(III) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(III) oxide (Mn₂O₃) in various solvents. Understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including catalysis, materials science, and notably, in the pharmaceutical industry for drug delivery systems and as a potential therapeutic agent. This document outlines quantitative solubility data where available, details experimental protocols for solubility determination, and visualizes the key chemical pathways involved in its dissolution.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent, temperature, pH, and the crystalline form of the oxide. While qualitative descriptions of its solubility in acidic and other solutions are abundant, precise quantitative data is scarce in publicly available literature. The available quantitative data is summarized below.

| Solvent | Crystalline Form | Temperature (°C) | pH | Solubility (g/L) | Molar Solubility (mol/L) | Source |

| Water | α-Mn₂O₃ | 25 | Neutral | 0.0504 | 3.20 x 10⁻⁴ | [1] |

| Water | γ-Mn₂O₃ | 25 | Neutral | 0.1065 | 6.75 x 10⁻⁴ | [1] |

Qualitative Solubility Observations:

-

Acids (Hydrochloric, Sulfuric, Nitric): this compound is generally described as soluble in acids.[2][3][4][5][6] The dissolution process in acids is not a simple solvation but involves a chemical reaction, specifically a disproportionation of the Mn(III) ion.[7] In hot nitric acid, the dissolution is accompanied by the decomposition of Mn₂O₃ to form manganese(II) nitrate (B79036) and manganese dioxide (MnO₂).[6]

-

Ammonium (B1175870) Chloride: this compound is reported to be soluble in ammonium chloride solutions.[2][4][5]

-

Organic Solvents (Alcohol, Acetone): It is considered insoluble in common organic solvents like alcohol and acetone.[5]

-

Acetic Acid: this compound is insoluble in acetic acid.[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble inorganic compound like this compound requires precise and well-controlled experimental procedures. The following outlines a general methodology based on established protocols for determining the solubility of metal oxides.

Materials and Equipment

-

This compound: High-purity, well-characterized Mn₂O₃ powder (specifying the crystalline form, e.g., α- or γ-).

-

Solvents: Deionized water, standardized acidic solutions (e.g., HCl, H₂SO₄), and ammonium chloride solutions of known concentrations.

-

Constant Temperature Bath/Shaker: To maintain a stable temperature and ensure equilibrium is reached.

-

pH Meter: Calibrated for accurate pH measurements.

-

Filtration System: Syringe filters (e.g., 0.22 µm pore size) to separate undissolved solid.

-

Analytical Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for accurate determination of manganese concentration in the filtrate.

-

Glassware: Volumetric flasks, pipettes, and reaction vessels.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the chosen solvent in a sealed reaction vessel. The use of excess solid ensures that the solution becomes saturated.

-

Prepare several such systems for each solvent to be tested to ensure reproducibility.

-

-

Equilibration:

-

Place the reaction vessels in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-